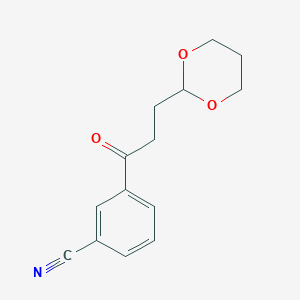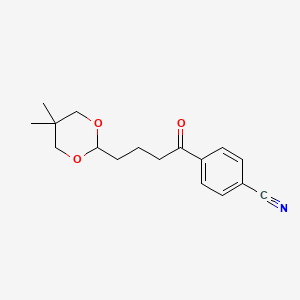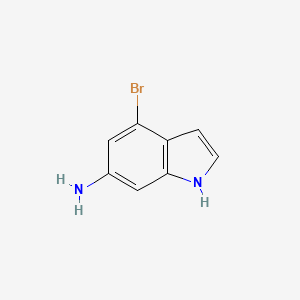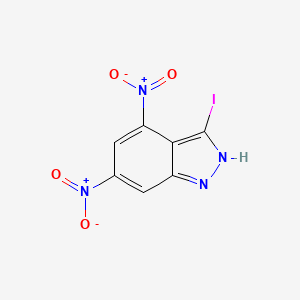![molecular formula C12H7BrClN3 B1326441 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 1044765-07-2](/img/structure/B1326441.png)
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H7BrClN3 and its molecular weight is 308.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Imidazo[1,2-a]pyridines, including derivatives of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine, have been synthesized through various methods. For example, Azimi and Majidi (2014) demonstrated the synthesis of imidazo[1,2-a]pyridines and indoles from isoxazolones, highlighting the versatility of these compounds in synthetic chemistry (Azimi & Majidi, 2014).
- Another study by Zhang et al. (2016) explored the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one and 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one, demonstrating the potential of these compounds in creating hybrid structures with interesting chemical properties (Zhang, Zhang, & Fan, 2016).
Corrosion Inhibition
- Imidazo[4,5-b]pyridine derivatives have been studied for their effectiveness in inhibiting corrosion of metals, such as mild steel, in acidic environments. A study by Saady et al. (2021) demonstrated that these compounds act as mixed-type inhibitors, providing significant protection against corrosion (Saady et al., 2021).
Material Science and Engineering
- Sundari et al. (2018) conducted a computational study on the corrosion inhibition properties of imidazole compounds and their derivatives, including those with a bromophenyl group. The study highlighted the potential of these compounds in material science, particularly in protecting metals and alloys from corrosion (Sundari, Setiadji, Ramdhani, Ivansyah, & Widhiasari, 2018).
Biological and Pharmaceutical Research
- While the focus was on excluding drug-related information, it's worth noting that compounds within this chemical class have been explored for their biological activity. For instance, Puerstinger et al. (2007) discussed the potential antiviral properties of substituted imidazo[4,5-c]pyridines (Puerstinger, Paeshuyse, De Clercq, & Neyts, 2007).
Mechanism of Action
- Without specific data on pathways, we can only speculate. However, imidazo[1,2-a]pyridines (a related class) have been studied for their diverse pharmacological effects . These effects may involve modulation of cellular signaling pathways, including kinases, GPCRs, or ion channels.
Biochemical Pathways
Properties
IUPAC Name |
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-8-4-2-1-3-7(8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQWYPBWFRNPDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)






